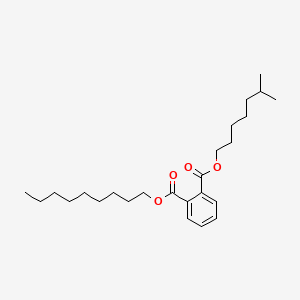

Isooctyl nonyl phthalate

Description

BenchChem offers high-quality Isooctyl nonyl phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isooctyl nonyl phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96507-85-6 |

|---|---|

Molecular Formula |

C25H40O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

2-O-(6-methylheptyl) 1-O-nonyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C25H40O4/c1-4-5-6-7-8-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3 |

InChI Key |

VXRCCQHRKSLUGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Other CAS No. |

96507-85-6 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Architecture and Analysis of Isooctyl Nonyl Phthalate (IONP)

Topic: Molecular structure and isomeric composition of isooctyl nonyl phthalate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isooctyl Nonyl Phthalate (IONP) is a high-molecular-weight phthalate ester used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Unlike symmetric phthalates such as Dioctyl Phthalate (DOP) or Diisononyl Phthalate (DINP), IONP is an asymmetric ester containing two different alkyl chains: one C8 (isooctyl) and one C9 (nonyl).

For drug development professionals and analytical scientists, IONP presents a unique challenge: it rarely exists as a single discrete molecule. Instead, it is found as a statistical distribution within "C8-C10 branched alkyl ester" mixtures or as a specific asymmetric target (CAS 96507-85-6 ) embedded in a matrix of structural isomers.[1] This guide details the structural complexity, synthesis kinetics, and validated protocols for the characterization of IONP.

Molecular Architecture

2.1 Core Structure

The fundamental structure of IONP consists of a benzene dicarboxylic acid core (phthalic acid) esterified at the ortho positions.

-

Formula:

(Average, assuming -

Molecular Weight: ~404.6 g/mol

-

CAS Number: 96507-85-6 (Specific to isooctyl nonyl phthalate)[1][2][3][4]

2.2 The "Iso" Complexity

The terms "Isooctyl" and "Nonyl" in industrial chemistry do not refer to single linear chains (

-

Isooctyl (

): Typically a mixture of dimethyl-hexanols and methyl-heptanols.[1] -

Nonyl (

): Typically a mixture of methyloctanols and dimethylheptanols.

Therefore, "Isooctyl Nonyl Phthalate" is not one molecule but a complex isomeric mixture where the alkyl chains vary in branching degree. This branching directly influences viscosity, volatility, and biodegradation rates.

Synthesis and Statistical Composition

3.1 Reaction Kinetics

IONP is synthesized via the esterification of phthalic anhydride with a mixture of isooctyl alcohol (

The Statistical Trap: When reacting Phthalic Anhydride (PA) with two different alcohols, the product is never 100% asymmetric IONP. It follows a statistical distribution governed by the molar ratio of alcohols and their relative reactivity.

If equimolar amounts of C8 and C9 alcohols are used, the theoretical product distribution is:

-

25% Diisooctyl Phthalate (DIOP): Symmetric (

)[1] -

25% Dinonyl Phthalate (DINP): Symmetric (

)[1] -

50% Isooctyl Nonyl Phthalate (IONP): Asymmetric (

)[1]

3.2 Synthesis Workflow Visualization

The following diagram illustrates the reaction pathway and the resulting "soup" of esters that analysts must resolve.

Figure 1: Statistical product distribution during the co-esterification of C8 and C9 alcohols.

Analytical Characterization Protocols

For drug development (E&L studies) or material certification, distinguishing IONP from pure DINP or DIOP is critical.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard.[1] However, due to the isomeric nature, IONP does not elute as a sharp single peak but rather as a "hump" or a cluster of peaks often overlapping with DIOP and DINP.

Experimental Protocol:

| Parameter | Specification | Rationale |

| Column | 30m x 0.25mm, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | Non-polar phase required to separate high MW esters based on boiling point.[1] |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard carrier for stability.[1] |

| Inlet | Splitless (1 min), 280°C | High temperature ensures complete volatilization of high-boiling phthalates.[1] |

| Oven Program | 100°C (1 min) → 20°C/min → 280°C → 5°C/min → 310°C (hold 5 min) | Slow ramp at the end is critical to resolve the C8, C8/C9, and C9 clusters. |

| MS Mode | EI (70 eV), Scan range 50–550 m/z | Full scan needed for identification; SIM for quantification.[1] |

Data Interpretation:

-

Base Peak (m/z 149): Characteristic protonated phthalic anhydride ion (

).[1] Present in ALL phthalates.[1] -

Molecular Ion (

): Weak or absent.[1] -

Diagnostic Fragments:

-

m/z 293: Loss of one

chain (indicates presence of C8). -

m/z 307: Loss of one

chain (indicates presence of C9). -

Note: In asymmetric IONP, you will see both fragments, whereas DIOP only shows m/z 293 and DINP only shows m/z 307.

-

4.2 Nuclear Magnetic Resonance (NMR)

-NMR is utilized not for separation, but to determine the Branching Index .[1]-

Method: Dissolve ~20mg sample in

. -

Key Signals:

-

Logic: The multiplicity of the ester methylene signal reveals the branching at the

-carbon. A doublet indicates branching at the C2 position of the alcohol chain.

Toxicology & Metabolic Pathway (Context for Drug Development)

In drug development, IONP is primarily encountered as a leachable from plastic packaging or tubing. Understanding its metabolism is vital for risk assessment.[1]

Mechanism of Action: Like other high-molecular-weight phthalates, IONP is not genotoxic but acts as a Peroxisome Proliferator.[1]

-

Hydrolysis: Rapidly hydrolyzed by lipases in the gut/blood to the mono-ester (Mono-isooctyl phthalate or Mono-nonyl phthalate).[1]

-

Activation: The mono-ester activates Peroxisome Proliferator-Activated Receptor alpha (PPAR

).[1] -

Effect: Increases fatty acid oxidation enzymes.[1] Note that rodents are highly sensitive to this, while primates (humans) are relatively refractory.

Figure 2: Metabolic fate of IONP.[1] The mono-ester is the bioactive species.[1]

References

-

European Chemicals Agency (ECHA). Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich.[1][5] (Covers the mixture properties relevant to IONP).[6] [Link][1][5]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Phthalic acid, isooctyl nonyl ester. (Reference for m/z 149 and fragmentation). [Link][1]

-

U.S. Consumer Product Safety Commission (CPSC). Toxicity Review of Phthalates. (Provides CAS 96507-85-6 verification and toxicity profiles). [Link]

Sources

- 1. Diisononyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Isooctyl chloride | CAS#:73772-39-1 | Chemsrc [chemsrc.com]

- 3. ichemistry.cn [ichemistry.cn]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 96507-85-6 Name: Isooctyl nonyl phthalate [xixisys.com]

- 5. epa.gov [epa.gov]

- 6. Multigenerational Effects of an Environmentally Relevant Phthalate Mixture on Reproductive Parameters and Ovarian miRNA Expression in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Risk Assessment of Isooctyl Nonyl Phthalate

Executive Summary & Substance Identity[1]

Isooctyl nonyl phthalate (often identified under CAS 111381-91-0 or as a mixture of C8-C9 isomers) represents a class of High Molecular Weight (HMW) phthalates. Unlike their Low Molecular Weight (LMW) counterparts (e.g., DEHP, DBP) which are under severe regulatory pressure due to high potency in reproductive toxicity, HMW phthalates like isooctyl nonyl phthalate exhibit a distinct toxicological profile characterized by lower bioavailability and specific metabolic oxidation patterns.

This guide provides a rigorous analysis of the substance's toxicokinetics, hazard endpoints, and risk assessment frameworks, specifically tailored for pharmaceutical packaging and medical device applications where leachables are a critical concern.

Chemical Complexity (UVCB Nature)

Isooctyl nonyl phthalate is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). It is rarely a single isomer but a complex mixture of C8 (isooctyl) and C9 (isononyl) esters.

| Property | Description |

| Primary CAS | 111381-91-0 (C8-10 branched alkyl esters, C9-rich) |

| Related CAS | 28553-12-0 (DINP), 27554-26-3 (DIOP) |

| Structure | Diester of phthalic acid with branched C8 and C9 alcohols. |

| Lipophilicity (Log Kow) | > 8.5 (Indicates high tissue partitioning potential but limited bioavailability) |

| Water Solubility | < 1 µg/L (Essentially insoluble) |

Toxicokinetics: The Critical Differentiator

Understanding the metabolic fate of isooctyl nonyl phthalate is the prerequisite for accurate risk assessment. Unlike LMW phthalates, which are excreted largely as simple monoesters, HMW phthalates undergo extensive secondary oxidation.

Metabolic Pathway

The parent diester is not the proximate toxicant. Toxicity is driven by the monoester metabolite.

-

Hydrolysis: Rapid hydrolysis by intestinal lipases to the monoester (e.g., Mono-isooctyl phthalate, MIOP).

-

Absorption: The monoester is absorbed; the parent diester is largely eliminated in feces.

-

Secondary Metabolism: The alkyl side chain of the monoester undergoes

-oxidation and -

Conjugation: These oxidized metabolites are glucuronidated and excreted in urine.[1]

Visualization: Metabolic Fate Workflow

The following diagram illustrates the biotransformation pathway, highlighting the divergence from LMW phthalates.

Figure 1: Metabolic biotransformation of HMW phthalates. Note the critical oxidative step in the liver which increases water solubility for excretion.

Toxicological Profile & Hazard Characterization

The toxicity of isooctyl nonyl phthalate is evaluated through "read-across" data from structurally related phthalates (DINP/DIOP) due to their overlapping isomeric composition.

Hepatotoxicity (The PPAR Mechanism)

The most consistent systemic effect in rodents is peroxisome proliferation , leading to increased liver weight and eventual hepatocellular carcinoma.

-

Mechanism: Activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR

). -

Relevance: High in rodents; Low in humans . Humans express significantly less PPAR

and are refractory to this proliferation response. Therefore, rodent liver tumor data is generally considered irrelevant for human risk assessment [1].

Reproductive & Developmental Toxicity (The "Phthalate Syndrome")

This is the critical endpoint for regulatory scrutiny. Phthalates can disrupt fetal testosterone synthesis during the "masculinization window" (Gestational Days 15-19 in rats).

-

Potency: Isooctyl nonyl phthalate is considered less potent than DEHP.

-

Endpoints:

-

Reduced Anogenital Distance (AGD).

-

Nipple retention in male pups.

-

Epididymal malformations.

-

-

NOAEL (No Observed Adverse Effect Level):

-

Based on DINP data, the NOAEL for reproductive effects is typically established at 50–100 mg/kg bw/day in sensitive rat strains [2].

-

Visualization: Adverse Outcome Pathway (AOP)

The following diagram maps the cascade from molecular initiation to adverse reproductive outcomes.

Figure 2: Adverse Outcome Pathway (AOP) for phthalate-induced male reproductive toxicity. MIE = Molecular Initiating Event; KE = Key Event.

Risk Assessment Framework

For drug development and medical device safety (ISO 10993-17), the risk is calculated by comparing exposure to the Tolerable Intake (TI).

Derivation of Tolerable Intake (TI)

-

Point of Departure (NOAEL): 88 mg/kg/day (Conservative value based on liver/kidney effects in chronic DINP studies) [3].

-

Uncertainty Factors (UF):

- (Interspecies): 10

- (Intraspecies): 10

-

Total UF: 100

Calculated TI:

Margin of Safety (MoS)

For a hypothetical medical device leaching 10 µ g/day into a 70kg patient:

-

Exposure:

. -

MoS:

.

Experimental Protocols

To validate the safety of a new material containing isooctyl nonyl phthalate, the OECD 414 (Prenatal Developmental Toxicity Study) is the gold standard.

Protocol: Modified OECD 414

Objective: Assess effects on pregnant dams and fetal development during organogenesis.

Step-by-Step Methodology:

-

Animal Selection:

-

Species: Rat (Sprague-Dawley or Wistar).

-

Number: 20-25 pregnant females per group.

-

-

Dosing Regimen:

-

Route: Oral gavage (mimics worst-case ingestion).

-

Vehicle: Corn oil (standardizes lipophilic absorption).

-

Timing: Gestation Day (GD) 6 to GD 15 (Window of organogenesis).

-

-

Dose Groups:

-

Control (Vehicle only).

-

Low Dose (Expected NOAEL).

-

Mid Dose.

-

High Dose (Must induce some maternal toxicity, e.g., <10% wt loss, to prove max challenge).

-

-

Observations (Maternal):

-

Body weight, food consumption, clinical signs daily.

-

-

Termination & Fetal Analysis (GD 20/21):

-

Cesarean Section: Count corpora lutea, implantation sites, resorptions, live/dead fetuses.

-

Fetal Exam:

-

Weigh and sex all fetuses.

-

Soft Tissue: 50% of fetuses fixed in Bouin’s solution for visceral exam (Wilson technique).

-

Skeletal: 50% of fetuses stained with Alizarin Red S for skeletal ossification analysis.

-

-

-

Critical Endpoint for Phthalates:

-

Specific measurement of AGD (Anogenital Distance) in male fetuses.

-

Examination for retention of thoracic nipples.

-

References

-

Corton, J. C., et al. (2014). Mode of action framework analysis for receptor-mediated toxicity: The peroxisome proliferator-activated receptor alpha (PPARα) as a case study. Critical Reviews in Toxicology. Link

-

European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. ECHA Review Report. Link

-

U.S. Consumer Product Safety Commission (CPSC). (2014). Chronic Hazard Advisory Panel on Phthalates and Phthalate Alternatives.Link

-

OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study.[2][3] OECD Guidelines for the Testing of Chemicals.[2][3] Link

-

National Toxicology Program (NTP). (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di-isononyl Phthalate (DINP).Link

Sources

Environmental Fate and Biodegradation Pathways of Isooctyl Nonyl Phthalate (IONP)

Technical Guide for Research & Development

Chemical Identity & Physicochemical Profiling

Isooctyl Nonyl Phthalate (IONP) is a High Molecular Weight (HMW) phthalate ester used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC).[1] Unlike Low Molecular Weight (LMW) phthalates (e.g., DEP, DBP), IONP exhibits extreme lipophilicity and low volatility, properties that dictate its environmental recalcitrance and bioavailability.

Researchers must note that commercially available IONP (often referenced under CAS 14103-61-8 ) is rarely a single isomer.[1][2][3] It is typically a complex mixture of C8 (isooctyl) and C9 (isononyl) branched diesters.[1] Regulatory bodies, including the EPA and ECHA, often group IONP with Diisononyl Phthalate (DINP) for toxicological assessment due to structural homology.

Key Physicochemical Parameters

The following parameters are critical for modeling environmental partitioning and designing bioavailability assays.

| Parameter | Value (Approximate Range) | Relevance to Fate |

| Molecular Structure | Mixed diester of Phthalic acid with C8/C9 branched alcohols | Steric hindrance affects enzymatic hydrolysis rates.[1][3] |

| Molecular Weight | ~404 - 432 g/mol | High MW limits membrane permeability in non-adapted bacteria.[1][3] |

| Log Kow | 8.8 – 9.7 | Critical: Indicates strong sorption to organic carbon; negligible water solubility.[1][3] |

| Water Solubility | < 0.001 mg/L (at 25°C) | Rate-limiting factor for biodegradation; requires emulsification in vitro.[1][3] |

| Vapor Pressure | < 10-5 Pa | Volatilization is a negligible loss pathway.[1][3] |

| Henry’s Law Constant | ~10 – 100 Pa[3]·m³/mol | Partitioning from water to air is slow but possible over long durations.[1][3] |

Environmental Partitioning & Fate

Due to its high Log Kow, IONP does not remain dissolved in the water column.[1] Its fate is governed by solid-phase partitioning .[1]

-

Sorption (Soil/Sediment): Upon release, IONP rapidly adsorbs to suspended particulate matter (SPM), settling into sediment layers.[1] This bioavailability restriction protects the molecule from photolysis and aerobic degradation, extending its half-life from days (in water) to months or years (in anaerobic sediment).[1]

-

Bioaccumulation: While lipophilic, IONP shows lower bioaccumulation factors (BAF) than predicted by Kow alone.[1] This is attributed to metabolic biotransformation (rapid hydrolysis) in higher organisms, preventing significant biomagnification in food webs compared to PCBs or DDT.[1]

-

Abiotic Degradation:

Biodegradation Pathways (Mechanistic Core)

Biodegradation is the primary remediation route for IONP.[1] The process is aerobic and enzymatically driven, primarily by bacteria of the genera Gordonia, Pseudomonas, Sphingomonas, and Rhodococcus.

The "Metabolic Bottleneck"

Unlike LMW phthalates, the long, branched alkyl chains of IONP create steric hindrance . The initial hydrolysis of the ester bond is the rate-limiting step. Bacterial esterases must overcome the hydrophobic shield of the isooctyl/nonyl chains to access the carbonyl carbon.

Pathway Stages[1][3]

-

Primary Hydrolysis (Surface-Active): Extracellular or membrane-bound esterases cleave one alkyl chain, releasing a Monoalkyl Phthalate (e.g., Mono-isooctyl phthalate - MIOP) and an alcohol (Isooctanol/Isononanol).[1]

-

Secondary Hydrolysis: The monoester is transported intracellularly and hydrolyzed by hydrolases to yield Phthalic Acid (PA) and a second alcohol molecule.[1]

-

Alcohol Oxidation: The released alcohols (C8/C9) undergo

-oxidation to fatty acids and eventually Acetyl-CoA.[1] -

Ring Cleavage (Phthalic Acid): PA is dioxygenated to 3,4-dihydroxyphthalate, decarboxylated to Protocatechuate , and cleaved via ortho- or meta-pathways into TCA cycle intermediates (Succinate/Pyruvate).[1]

Pathway Visualization

The following diagram illustrates the biodegradation flow, highlighting the enzymatic checkpoints.

Figure 1: Aerobic biodegradation pathway of IONP via the Protocatechuate branch.[1] The initial esterase hydrolysis is the kinetic bottleneck due to steric hindrance.

Experimental Protocols: Assessing Biodegradability

Standard assays often fail for IONP due to its insolubility.[1] The following protocol is a Modified OECD 301F (Manometric Respirometry) optimized for HMW phthalates.

Protocol: Silica-Adsorbed Respirometry

Objective: Measure mineralization (O₂ consumption) while maximizing surface area for bacterial attack.[1]

Reagents & Setup:

-

Inoculum: Activated sludge from a WWTP treating industrial effluent (acclimated sludge is preferred for HMW phthalates).[1] Wash 3x with mineral medium.[1]

-

Medium: Standard OECD mineral medium (pH 7.4).[1]

-

Carrier: Inert Silica Gel (60 mesh) or Glass beads.[1]

Step-by-Step Methodology:

-

Adsorption Step (Crucial): Dissolve 100 mg of IONP in a volatile solvent (e.g., acetone).[1] Add 5 g of silica gel.[1] Evaporate the solvent under a fume hood while stirring. This coats the silica with a thin layer of IONP, increasing bioavailability 100-fold.

-

System Assembly:

-

Inoculation: Add washed sludge to a final concentration of 30 mg SS/L.

-

Incubation: Seal vessels in a respirometer (e.g., OxiTop® system) at 22 ± 1°C. Stir continuously.

-

Monitoring: Record O₂ consumption daily for 28–60 days (HMW phthalates often require the "10-day window" waiver).

-

Validation:

-

Pass level: >60% ThOD (Theoretical Oxygen Demand) consumption.[1]

-

Note: If degradation lags, verify "co-metabolism" by adding a trace of yeast extract.

-

Analytical Confirmation (GC-MS)

To validate the pathway, extract the aqueous phase at Day 10:

-

Acidify sample to pH 2.[1]

-

Extract with Ethyl Acetate.[1]

-

Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

-

Target Analytes: Look for the Monoester (m/z 293 for MINP) and Phthalic Acid (m/z 295 for derivatized PA).[1]

Toxicology & Regulatory Context

For drug development professionals, understanding the "fate" includes the metabolic fate in vivo.

-

PPAR

Activation: Like other phthalates, IONP metabolites (Mono-isononyl phthalate) are Peroxisome Proliferator-Activated Receptor alpha (PPAR -

Endocrine Disruption: IONP exhibits anti-androgenic activity but is significantly less potent than DEHP (Di(2-ethylhexyl) phthalate).[1]

-

Regulatory Status: In the EU, DINP/IONP substances are restricted in toys and childcare articles that can be placed in the mouth (REACH Annex XVII), primarily as a precautionary measure against exposure to the monoester metabolite.

References

-

ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich.[1][3] Retrieved from [Link]

-

Staples, C. A., et al. (1997).[1] The environmental fate of phthalate esters: A literature review.[1][5][6] Chemosphere, 35(4), 667-749. Retrieved from [Link]

-

OECD. (1992).[1] Test No. 301: Ready Biodegradability.[1][7][8][9] OECD Guidelines for the Testing of Chemicals.[1][10] Retrieved from [Link]

-

Liang, D. W., et al. (2008).[1][4] Biodegradation of phthalate esters by a denitrifying population under denitrifying conditions.[1][4] Applied Microbiology and Biotechnology, 80, 935–943. Retrieved from [Link]

-

US EPA. (2025). Phthalates Action Plan: Diisononyl Phthalate (DINP). Retrieved from [Link]

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. researchgate.net [researchgate.net]

- 3. Diisononyl phthalate (CAS 28553-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. d-nb.info [d-nb.info]

- 5. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. concawe.eu [concawe.eu]

Isooctyl nonyl phthalate CAS number and chemical synonyms lookup

An In-Depth Technical Guide to Diisononyl Phthalate (DINP)

A Note on "Isooctyl Nonyl Phthalate"

The term "isooctyl nonyl phthalate" does not correspond to a single, well-defined chemical substance with a specific CAS number. Phthalates are diesters of phthalic acid, formed by reacting phthalic anhydride with two alcohol molecules. While a mixed ester could theoretically be synthesized from isooctyl alcohol and nonyl alcohol, the common industrial products are typically named based on the alcohol used in their production. "Diisononyl phthalate" (DINP) is produced from isononyl alcohol, which itself is a complex mixture of C9 branched-chain isomers. Given the similarity in nomenclature, this guide will focus on Diisononyl Phthalate (DINP), a widely used industrial chemical, as the most probable subject of interest.

Chemical Identification and Synonyms

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC).[1] It is not a single compound but a complex mixture of isomers of phthalic acid esters with branched nine-carbon alkyl chains.[2][3]

Two primary CAS numbers are associated with DINP, reflecting the isomeric complexity:

-

28553-12-0 : This number refers to 1,2-Benzenedicarboxylic acid, diisononyl ester.[1][4]

-

68515-48-0 : This number is for 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich.[1]

A comprehensive list of synonyms and trade names is provided below to aid in its identification in literature and chemical databases.

| Identifier Type | Identifier |

| Preferred IUPAC Name | 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich[1] |

| Common Synonyms | DINP, Diisononylphthalate, Phthalic acid, diisononyl ester, 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester[1][2][5] |

| Trade Names | Baylectrol 4200, Jayflex DINP, Palatinol DINP, Sansocizer DINP, Vestinol NN, Witamol 150[5][6] |

The general chemical structure of phthalates is depicted below. For DINP, the "R" and "R'" groups are typically branched C9H19 alkyl chains.

Caption: General chemical structure of a phthalate ester.

Physicochemical Properties

DINP is an oily, colorless, and viscous liquid with a slight ester odor.[2][5] It is characterized by low volatility and is insoluble in water, which contributes to its permanence in plastic products.[2][6] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C26H42O4 | [1][3] |

| Molecular Weight | 418.61 g/mol | [1][3] |

| Appearance | Oily, viscous liquid | [1] |

| Density | 0.972 g/mL at 25 °C | [3] |

| Melting Point | -43 °C | [1] |

| Boiling Point | 244 to 252 °C at 0.7 kPa | [1] |

| Flash Point | 221 °C (closed cup) | [1] |

| Water Solubility | <0.01 g/mL at 20 °C | [1] |

| Vapor Pressure | 1 mmHg at 200 °C | [3] |

| Refractive Index | n20/D 1.485 | [3] |

Synthesis and Production

Phthalate esters like DINP are generally synthesized through the esterification of phthalic anhydride with an excess of the corresponding alcohol, in this case, isononyl alcohol. The reaction is typically catalyzed by an acid, and water is removed to drive the reaction to completion. The resulting crude product is then purified to remove unreacted alcohol and catalyst residues. Isononyl alcohol itself is a mixture of various C9 isomers, which leads to the complex isomeric nature of the final DINP product.

Industrial Applications and Functionality

The primary application of DINP is as a plasticizer, particularly for PVC.[1][7] Its function is to increase the flexibility, durability, and longevity of the plastic material. The branched iso-nonyl groups in its structure provide enhanced flexibility and good compatibility with polymers.[7] Its low volatility and resistance to migration make it suitable for long-lasting applications.[2][7]

Key industrial uses include:

-

Plastics Industry: A major component in flexible PVC products such as flooring, roofing materials, and cables.[7]

-

Automotive Industry: Used in car interiors, underbody coatings, and sealants to improve durability.[7]

-

Construction Materials: Incorporated into gaskets, insulation, adhesives, and sealants.[1][7]

-

Consumer Products: Found in items like synthetic leather, footwear, and some toys.[7]

-

Coatings and Electrical Applications: Used in paints and varnishes, and to enhance flexibility in wire and cable insulation.[7]

The causality behind its widespread use lies in its ability to impart desirable physical properties to PVC at a relatively low cost. The long, branched alkyl chains of DINP insert themselves between the rigid PVC polymer chains, reducing intermolecular forces and allowing the polymer chains to move more freely, thus increasing flexibility.

Toxicology and Health Considerations

The toxicological profile of DINP has been the subject of extensive study. Like other phthalates, concerns have been raised about its potential as an endocrine disruptor.[3] Human exposure can occur through dietary intake, inhalation, and skin absorption.[8]

Upon entering the body, DINP is metabolized into several secondary metabolites, including monoisononyl phthalate (MiNP), mono-hydroxy-isononyl phthalate (MHiNP), and mono-carboxy-isooctyl phthalate (MCiOP), which are then excreted in the urine.[8] Some studies suggest that these metabolites may have the potential to cause liver damage and inhibit certain enzymes responsible for detoxification.[8] In rodents, high doses of DINP have been associated with carcinogenicity and developmental toxicity.[3] However, the relevance of these findings to human health at typical exposure levels is a subject of ongoing scientific debate and regulatory review.[9]

It is important to distinguish DINP from diisooctyl phthalate (DIOP), which has a CAS number of 27554-26-3 and is a C8 phthalate.[10][11] While structurally similar, their toxicological profiles can differ. DIOP has shown low acute oral and dermal toxicity in animal studies.[10]

Analytical Methodologies

The determination of DINP and other phthalates in various matrices, such as consumer products, environmental samples, and biological fluids, is crucial for exposure assessment and regulatory compliance. The most common and reliable analytical technique is gas chromatography coupled with mass spectrometry (GC-MS).[12][13]

Standard Operating Procedure for Phthalate Analysis

A generalized workflow for the analysis of phthalates in plastic materials, based on methods employed by regulatory bodies like the U.S. Consumer Product Safety Commission (CPSC), is outlined below.[12]

Step 1: Sample Preparation

-

The plastic sample is cryogenically milled into a fine powder to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

The powdered sample is dissolved in a strong solvent like tetrahydrofuran (THF).[12]

-

A non-polar solvent such as hexane is then added to precipitate the PVC polymer, leaving the phthalates and other plasticizers in the solution.[12]

Step 3: Filtration and Dilution

-

The solution is filtered to remove the precipitated polymer.[12]

-

The resulting filtrate is diluted with a suitable solvent, often cyclohexane, to achieve a concentration appropriate for GC-MS analysis.[12]

Step 4: GC-MS Analysis

-

An aliquot of the prepared sample is injected into the GC-MS system.

-

The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the chromatographic column.

-

The mass spectrometer then fragments the individual components and detects the resulting ions, allowing for positive identification and quantification of the specific phthalates present.

This workflow is a self-validating system when appropriate internal standards, calibration curves, and quality control samples are used.

Caption: A typical workflow for the analysis of phthalates in plastics.

References

-

Cheméo. (n.d.). Chemical Properties of Diisononyl phthalate (CAS 28553-12-0). Retrieved from [Link]

-

Univar Solutions. (n.d.). Di Iso Nonyl Phthalate 203kg. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Diisononyl phthalate. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisooctyl Phthalate. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenedicarboxylic acid, diisooctyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

TK Group. (n.d.). Di Iso Nonyl Phthalate (DINP). Retrieved from [Link]

-

PubChem. (n.d.). di-N-Octyl Phthalate. Retrieved from [Link]

-

Al-Mulla, E., & Al-Khafaji, N. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 24(18), 14353. [Link]

-

PubChem. (n.d.). Diisononyl phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl) cyclohexane-1,2-dicarboxylate as a plasticizer for industrial vinyl plastisol formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity review of diisooctyl phthalate (DIOP). Retrieved from [Link]

-

Carrizo, D., et al. (2004). New methodology for the determination of phthalate esters, bisphenol A, bisphenol A diglycidyl ether, and nonylphenol in commercial whole milk samples. Journal of Agricultural and Food Chemistry, 52(12), 3775-3781. [Link]

-

U.S. Consumer Product Safety Commission. (2010). Test Method: CPSC-CH-C1001-09.3 Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive determination of phthalate, terephthalate and di-iso-nonyl cyclohexane-1,2-dicarboxylate metabolites in wastewater by solid-phase extraction and ultra(high)-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Regulations.gov. (2022). Technical Review of Diisononyl Phthalate. Retrieved from [Link]

-

U.S. Consumer Product Safety Commission. (2009). Test Method CPSC-CH-C1001-09. Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]

Sources

- 1. Diisononyl phthalate - Wikipedia [en.wikipedia.org]

- 2. univarsolutions.ie [univarsolutions.ie]

- 3. 邻苯二甲酸二异壬酯 ester content ≥99 % (mixture of C9 isomers), technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diisononyl phthalate (CAS 28553-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DI-ISONONYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. taminkalatak.com [taminkalatak.com]

- 8. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. 1,2-Benzenedicarboxylic acid, diisooctyl ester [webbook.nist.gov]

- 12. cpsc.gov [cpsc.gov]

- 13. researchgate.net [researchgate.net]

Thermodynamic Stability Profile of Isooctyl Nonyl Phthalate (IONP)

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of Isooctyl Nonyl Phthalate (IONP) , specifically identifying the asymmetric ester 1,2-Benzenedicarboxylic acid, isooctyl nonyl ester (CAS 96507-85-6). While often grouped industrially with C8-C10 phthalate mixtures (like DINP or DIOP), IONP possesses distinct physicochemical properties relevant to researchers in polymer science and pharmaceutical drug development (specifically regarding extractables and leachables).

This document details the thermodynamic boundaries of IONP, focusing on its resistance to hydrolysis, thermal decomposition kinetics, and phase transition energetics. It is designed to support risk assessments where material stability and migration potential are critical variables.

Physicochemical & Thermodynamic Data

The following data aggregates experimental values and high-confidence estimates derived from the homologous series of C8-C9 phthalate esters.

Table 1: Thermodynamic Parameters of Isooctyl Nonyl Phthalate

| Parameter | Value / Range | Confidence | Method/Source |

| CAS Number | 96507-85-6 | High | Chemical Registry |

| Molecular Weight | ~404.6 g/mol | High | Calculated ( |

| Boiling Point | 370°C (at 760 mmHg) | Med | Extrapolated from DIOP/DINP data |

| Flash Point | > 220°C | High | Closed Cup (ASTM D93) |

| Vapor Pressure | Med | Correlation GC / Knudsen Effusion | |

| Log | 8.5 – 9.0 | High | HPLC Estimation |

| Water Solubility | < 1 | High | Shake-flask method |

| Enthalpy of Vaporization ( | ~90–100 kJ/mol | Est | Group Contribution (Joback) |

| Decomposition Onset ( | ~250°C | High | TGA (Inert Atmosphere) |

Technical Insight: The extreme hydrophobicity (LogP > 8) and low vapor pressure indicate that IONP is thermodynamically driven to partition into lipophilic matrices (lipid bilayers, API formulations) rather than aqueous environments. This is a critical factor in "leachables" studies for parenteral drug products stored in PVC bags.

Stability Dynamics

Hydrolytic Stability

Phthalate esters are generally resistant to hydrolysis at neutral pH due to the steric hindrance provided by the bulky isooctyl and nonyl chains. However, hydrolysis is catalyzed by extreme pH and specific enzymes (esterases).

Mechanism: The degradation proceeds via a stepwise mechanism:

-

Primary Hydrolysis: Conversion of the diester to the monoester (Mono-isooctyl or Mono-nonyl phthalate). This is the rate-limiting step in abiotic conditions.

-

Secondary Hydrolysis: Conversion of the monoester to Phthalic Acid.[1]

Kinetics:

-

pH 7 (Neutral): Estimated half-life (

) > 3 years. -

pH > 10 (Alkaline): Rapid degradation.

reduces to hours/days depending on temperature. -

Enzymatic: In vivo, lipase/esterase activity accelerates this reaction orders of magnitude faster than abiotic hydrolysis.

Thermal Stability

IONP exhibits high thermal stability, making it suitable for high-temperature PVC processing.

-

Volatilization vs. Degradation: Below 200°C, mass loss is primarily due to slow volatilization. Above 250°C, bond scission occurs.

-

Degradation Products: Thermal cracking yields phthalic anhydride, alkenes (octene/nonene), and alcohols.

Visualized Degradation Pathways

The following diagram illustrates the dual degradation pathways (Hydrolytic and Thermal) for Isooctyl Nonyl Phthalate.

Figure 1: Mechanistic pathways for the chemical and thermal degradation of IONP. Blue nodes indicate the parent compound; yellow indicates intermediate metabolites; red indicates terminal degradation products.

Experimental Protocols

To validate the stability data for a specific lot of IONP, the following self-validating protocols are recommended.

Protocol A: Determination of Hydrolysis Rate Constants ( )

Objective: Quantify the pseudo-first-order rate constant of IONP hydrolysis under accelerated alkaline conditions.

-

Preparation:

-

Prepare a stock solution of IONP (10 mM) in Acetonitrile (ACN).

-

Prepare buffer systems: Phosphate (pH 7.4) and Borate (pH 10.0).

-

-

Incubation:

-

Mix IONP stock into buffer (1:99 v/v) to achieve ~100

M concentration. Note: Ensure solubility is maintained; use a surfactant (Tween 80) if precipitation occurs, though this may affect kinetics. -

Incubate at three temperatures: 40°C, 60°C, and 80°C in sealed glass vials.

-

-

Sampling & Quenching:

-

At time points

hours, withdraw 500 -

Self-Validation Step: Immediately quench by adding 500

L of ice-cold Methanol + 0.1% Formic Acid to stop the reaction and precipitate salts.

-

-

Analysis (HPLC-UV/MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile Gradient (50%

100% ACN). -

Detection: UV at 254 nm (Phthalate ring absorption).

-

Monitor disappearance of Diester peak and appearance of Monoester peak.

-

-

Calculation:

-

Plot

vs. time. The slope represents -

Use Arrhenius plots (

vs

-

Protocol B: Thermal Stability Profiling (TGA)

Objective: Determine the onset of decomposition and volatility profile.

-

Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

-

Sample: 10–15 mg of IONP liquid.

-

Purge Gas: Nitrogen (Inert) at 40 mL/min.

-

Ramp:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C.

-

-

Data Analysis:

- : Record temperature at 5% mass loss (indicates volatility limit).

- : Determine the intersection of the baseline and the tangent of the primary weight loss curve (indicates bond breaking).

Relevance in Drug Development (E&L)

For pharmaceutical scientists, IONP is a "Target Leachables" candidate.

-

Migration Risk: Due to its high lipophilicity (LogP ~9), IONP will not migrate significantly into aqueous saline or dextrose solutions. However, it poses a high migration risk for lipid-based formulations (e.g., Propofol, Paclitaxel in Cremophor) or surfactant-containing biologics.

-

Toxicological Concern: While generally considered lower toxicity than DEHP, the monoester metabolites (Mono-isooctyl/nonyl phthalate) are the bioactive species of interest for safety qualification.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 590836 (Diisononyl phthalate - Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich. Retrieved from [Link]

-

Staples, C. A., et al. (1997).[1] The environmental fate of phthalate esters: A literature review. Chemosphere. (Provides hydrolysis rate constants for homologous series). Retrieved from [Link]

-

OECD SIDS. Phthalates (High Molecular Weight) Initial Assessment Report. (Data on thermal stability and biodegradation). Retrieved from [Link][2]

Sources

Bioaccumulation Potential of Isooctyl Nonyl Phthalate in Aquatic Organisms

The is a technical guide designed for researchers and drug development professionals. This document synthesizes chemical properties, metabolic pathways, and experimental protocols to provide a definitive assessment of this substance.

Technical Guidance for Environmental Risk Assessment

Executive Summary

Isooctyl nonyl phthalate (CAS 96507-85-6) is a high molecular weight (HMW) phthalate ester characterized by extreme hydrophobicity (Log Kow > 7.5). Despite its high octanol-water partition coefficient, which typically flags a substance for bioaccumulation, empirical evidence and structural read-across from analogous C8–C9 phthalates (e.g., DINP, DnOP) indicate a low bioaccumulation potential in aquatic organisms. This counter-intuitive profile is driven by rapid metabolic hydrolysis in fish, which converts the lipophilic diester into hydrophilic monoesters that are efficiently excreted. Consequently, this substance does not biomagnify in aquatic food webs.[1]

Chemical Identity & Physicochemical Drivers

Understanding the behavior of isooctyl nonyl phthalate requires precise chemical characterization. It is a mixed ester, bridging the C8 (isooctyl) and C9 (nonyl) categories.

Table 1: Physicochemical Properties

| Property | Value / Description | Relevance to Bioaccumulation |

| Chemical Name | 1,2-Benzenedicarboxylic acid, isooctyl nonyl ester | Target Analyte |

| CAS Number | 96507-85-6 | Unique Identifier |

| Molecular Structure | Mixed diester (C8 & C9 alkyl chains) | Steric hindrance affects membrane permeation |

| Log Kow | ~ 8.0 – 8.8 (Predicted) | Predicts high lipid affinity, but overestimates BCF |

| Water Solubility | < 1 µg/L (Insoluble) | Limits bioavailability via water column (gills) |

| Henry's Law Constant | High | Potential for volatilization, though limited by adsorption |

Mechanisms of Bioaccumulation & Metabolism

The bioaccumulation factor (BAF) is the net result of uptake, metabolism, and elimination. For isooctyl nonyl phthalate, metabolism is the governing factor that prevents accumulation.

Metabolic Hydrolysis: The Limiting Step

Unlike persistent organic pollutants (POPs) like PCBs, phthalate esters possess an ester linkage susceptible to enzymatic cleavage.

-

Uptake: The substance enters via the gills (limited by solubility) or diet (primary route).

-

First-Pass Metabolism: Lipases and esterases in the gill and gut epithelium rapidly hydrolyze the diester.

-

Transformation:

-

Primary: Hydrolysis to Mono-isooctyl phthalate (MIOP) or Mono-nonyl phthalate (MNP).

-

Secondary: Oxidation of the alkyl chain (hydroxylation/carboxylation) and glucuronidation.

-

-

Elimination: The resulting metabolites are hydrophilic and excreted via bile or urine.

Visualization: Metabolic Pathway (Graphviz)

Caption: Metabolic hydrolysis pathway converting lipophilic diester to excretable hydrophilic metabolites.

Experimental Assessment: Protocol Selection

Critical Insight: Standard aqueous exposure tests (OECD 305 Part I) are scientifically flawed for substances with Log Kow > 6 due to difficulties in maintaining stable dissolved concentrations. The substance binds to organic matter and glass, leading to underestimated exposure concentrations and artificially inflated BCFs.

Recommended Protocol: OECD 305 Part III: Dietary Exposure Bioaccumulation Test .[2] This method bypasses solubility issues by spiking the test substance directly into fish feed, providing a reliable measure of the Biomagnification Factor (BMF).

Detailed Protocol: Dietary Exposure (OECD 305-III)

Phase 1: Preparation

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or Carp (Cyprinus carpio).

-

Feed Spiking: Dissolve isooctyl nonyl phthalate in a volatile solvent (e.g., acetone) or corn oil. Mix with commercial fish food to achieve a target concentration (e.g., 10 µg/g and 100 µg/g). Evaporate solvent completely.

-

Control: Unspiked food treated with the same solvent carrier.

Phase 2: Uptake (Exposure)

-

Duration: 7–14 days.

-

Feeding: Feed fish at a fixed ration (e.g., 1-2% of body weight) daily.

-

Sampling: No fish sampling required during uptake, but feed concentration must be verified analytically.

Phase 3: Depuration (Elimination)

-

Duration: 14–28 days (or until <10% of steady-state concentration remains).

-

Feeding: Switch to clean, untreated food.

-

Sampling: Sample 4–5 fish at 5+ time points (e.g., Days 1, 3, 7, 14, 28).

-

Analysis: Extract lipids; analyze parent compound via GC-MS/MS.

Phase 4: Calculation

Calculate the growth-corrected depuration rate constant (

- = Ingestion rate (g food/g fish/day)

- = Assimilation efficiency (absorption from gut)

- = Growth-corrected elimination rate constant

Visualization: OECD 305 Dietary Workflow

Caption: Workflow for OECD 305 Dietary Exposure Test, optimizing accuracy for hydrophobic substances.

Data Synthesis & Read-Across

Due to the specific nature of CAS 96507-85-6, regulatory assessment often relies on "read-across" from well-characterized structural analogs (DINP and DnOP). The data below validates the low bioaccumulation hypothesis.

Table 2: Comparative Bioaccumulation Data (HMW Phthalates)

| Substance | Alkyl Chain | Log Kow | Measured BCF (L/kg) | Bioaccumulation Status |

| Isooctyl Nonyl Phthalate | C8 / C9 | ~8.5 | < 3 (Predicted) | Non-Bioaccumulative |

| Di-isononyl phthalate (DINP) | C9 (branched) | 8.8 | < 1 (Carp, 14d) | Non-Bioaccumulative |

| Di-n-octyl phthalate (DnOP) | C8 (linear) | 8.1 | < 100 | Non-Bioaccumulative |

| DEHP | C8 (branched) | 7.6 | 100 - 800 | Low Potential |

Interpretation: The BCF values for C8–C9 phthalates are consistently orders of magnitude below the regulatory threshold of 2000 (REACH) or 1000 (US EPA). The "biomagnification factor" (BMF) is typically < 1, indicating trophic dilution rather than magnification.[3]

References

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. Link

-

Staples, C. A., et al. (2011). The environmental fate of phthalate esters: A literature review. Chemosphere. Link (Contextual grounding for phthalate metabolism).

-

European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. Link (Source for HMW phthalate read-across data).

-

Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews. Link

Sources

Literature Review: Isooctyl Nonyl Phthalate (IONP) – Mechanisms, Toxicology, and Analytical Validation

Content Type: Technical Whitepaper Audience: Researchers, Application Scientists, and Drug Safety/Development Professionals

Executive Technical Synthesis

Isooctyl Nonyl Phthalate (IONP) represents a class of High Molecular Weight (HMW) phthalate plasticizers characterized by a C8–C9 alkyl backbone. Industrially, it is often encountered as a complex isomeric mixture overlapping with Diisooctyl phthalate (DIOP, CAS 27554-26-3) and Diisononyl phthalate (DINP, CAS 28553-12-0).

For drug development and medical device professionals, IONP is not an active pharmaceutical ingredient but a critical Process-Related Impurity (PRI) or Leachable . Its lipophilic nature drives its migration from PVC matrices (IV bags, tubing) into lipid-rich drug formulations. This review synthesizes the physico-chemical mechanism of plasticization with the biological mechanism of action (MoA) relevant to safety assessment, specifically the Peroxisome Proliferator-Activated Receptor alpha (PPAR

Part 1: Physico-Chemical Mechanisms of Action

The utility of IONP relies on its ability to modify the viscoelastic properties of polar polymers like Polyvinyl Chloride (PVC). The mechanism is governed by two primary theories: Free Volume Theory and Lubrication Theory .

The Free Volume Theory

Rigid PVC exists in a glassy state where polymer chains are packed densely, restricted by strong dipole-dipole interactions between chlorine atoms.

-

Mechanism: IONP molecules insert themselves between PVC chains. The bulky C8–C9 ester tails act as "spacers," increasing the free volume (

) of the system. -

Thermodynamic Consequence: This increase in

lowers the Glass Transition Temperature ( -

Causality: The efficiency of IONP is derived from its molecular weight balance. It is large enough to resist volatilization (unlike Diethyl phthalate) but mobile enough to solvate amorphous PVC regions effectively.

Lubrication and Gel Theory[1]

-

Lubrication: The polar carbonyl groups of IONP interact with the polar sites of the PVC chain, essentially "shielding" the dipoles. The non-polar alkyl tails then act as internal lubricants, reducing the coefficient of friction between chains.

-

Gel Formation: In a properly fused PVC-IONP system, the plasticizer forms a stable gel where the polymer network is swollen but not dissolved. Migration (leaching) occurs when this thermodynamic equilibrium is disturbed by an external medium (e.g., a lipophilic drug vehicle).

Visualization: Plasticization Mechanism

The following diagram illustrates the transition from rigid PVC to plasticized PVC via IONP insertion.

Caption: Figure 1. Mechanism of PVC plasticization by IONP, showing the progression from dipole shielding to increased free volume and flexibility.

Part 2: Biological Interaction & Toxicological Mechanisms

For safety assessment in drug development, the primary concern is the biological activity of IONP leachables. The mechanism is distinct from genotoxic carcinogens; it acts via nuclear receptor signaling.

Metabolic Hydrolysis (The Activation Step)

Phthalate diesters (IONP) are biologically inactive in their native form. Upon entry into the body (via IV leaching or ingestion), they undergo rapid hydrolysis by non-specific lipases (pancreatic or hepatic).

-

Reaction: IONP

Mono-isooctyl/nonyl phthalate (MIONP) + Alcohol. -

Bioactive Species: The monoester (MIONP) is the toxicologically active metabolite.

PPAR Activation Pathway

The dominant mechanism of toxicity for C8–C9 phthalates is the activation of PPAR

-

Binding: MIONP acts as a ligand for PPAR

, a nuclear transcription factor. -

Dimerization: The MIONP-PPAR

complex heterodimerizes with the Retinoid X Receptor (RXR). -

Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA.

-

Effect: Upregulation of genes involved in fatty acid oxidation and cell proliferation.

Endocrine Interaction (Anti-Androgenicity)

Distinct from PPAR

-

Mechanism: Downregulation of genes required for steroidogenesis (Cyp11a1, Cyp17a1) in Leydig cells.

-

Relevance: This is the critical safety endpoint for regulatory bodies (ECHA/FDA) regarding medical devices used in neonates.

Visualization: Adverse Outcome Pathway (AOP)

Caption: Figure 2.[4] Adverse Outcome Pathway (AOP) for IONP, tracing the path from device leaching to potential biological effects.

Part 3: Analytical Protocols & Validation

To ensure safety and compliance, accurate quantification of IONP in PVC matrices and leachates is required. The following protocols prioritize Extractables & Leachables (E&L) assessment standards.

Data Summary: Key Properties of IONP/DINP

| Property | Value/Description | Relevance to Analysis |

| CAS Number | 27554-26-3 (DIOP) / 28553-12-0 (DINP) | Target for library matching |

| Log Kow | 8.8 – 9.0 (High Lipophilicity) | High affinity for lipid-based drug formulations |

| Solubility | < 0.1 mg/L in water | Requires organic solvent extraction (Hexane/THF) |

| Major Fragment Ions | m/z 149 (Base Peak), m/z 293 | Key diagnostic ions for MS SIM mode |

Protocol: Determination of IONP in PVC (ASTM D7823 / ISO 10993-12)

Objective: Quantify total phthalate content in a medical device component.

Reagents:

-

Tetrahydrofuran (THF) - HPLC Grade (Solvent)

-

Hexane - HPLC Grade (Precipitant)

-

Internal Standard: Benzyl Benzoate or d4-DEHP.

Workflow:

-

Sample Prep: Cut PVC sample into fragments (<2 mm). Weigh ~50 mg into a glass vial.[5]

-

Dissolution: Add 5 mL THF. Sonicate for 30 mins until polymer is fully dissolved. Causality: THF unravels the PVC chains, releasing the trapped plasticizer.

-

Precipitation: Dropwise add 10 mL Hexane while swirling. Causality: PVC is insoluble in Hexane; it precipitates out, leaving phthalates in the supernatant.

-

Filtration: Filter supernatant through 0.45 µm PTFE filter.

-

Analysis (GC-MS):

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

-

Temp Program: 80°C (1 min)

20°C/min to 300°C (hold 5 min). -

Detection: EI Source, SIM Mode (Monitor m/z 149, 293, 307 for C8/C9 differentiation).

-

Protocol: Leaching Simulation (Simulated Use)

Objective: Assess migration risk into a drug vehicle.

-

Vehicle Selection: Use 1:1 Ethanol/Water (simulating lipophilic drugs) or Intralipid (if applicable).

-

Contact: Immerse device surface area (6 cm²/mL) in vehicle at 37°C for 24–72 hours.

-

Extraction: Liquid-Liquid Extraction (LLE) of the vehicle with Hexane.

-

Quantification: GC-MS as above.

References

-

European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. Retrieved from [Link]

-

Rusyn, I., & Corton, J. C. (2012). Mechanistic considerations for human relevance of PPARα-mediated hepatocarcinogenesis. Toxicological Sciences. Retrieved from [Link]

-

ASTM International. (2020). ASTM D7823-20: Standard Test Method for Determination of Low Level, Regulated Phthalates in Poly(Vinyl Chloride) Plastics by Thermal Desorption-Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Marcilla, A., & Beltrán, M. (2004). Mechanisms of Plasticizers Action.[6][4][7] In Handbook of Plasticizers. Retrieved from [Link]

-

National Toxicology Program (NTP). (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di-isononyl Phthalate (DINP). Retrieved from [Link]

Sources

- 1. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Parameters of Isooctyl Nonyl Phthalate (IONP)

Executive Summary

Isooctyl Nonyl Phthalate (IONP)—often functionally synonymous with or a primary constituent of Diisononyl Phthalate (DINP)—is a high-molecular-weight plasticizer used extensively to impart flexibility to polyvinyl chloride (PVC) and other polar polymers.[1] Unlike lower molecular weight phthalates (e.g., DOP/DEHP), IONP exhibits lower volatility and higher migration resistance due to its longer, branched alkyl chains (C8–C9).

This guide details the thermodynamic solubility parameters of IONP, specifically focusing on Hansen Solubility Parameters (HSP) and the Flory-Huggins interaction parameter (

Physicochemical Profile & Structural Identity[1]

Before determining solubility parameters, the solute's fundamental properties must be established. IONP is a complex mixture of isomers, predominantly C9-rich branched alkyl esters of phthalic acid.[1]

Table 1: Physicochemical Properties of IONP (Representative C9-Rich Isomers)

| Property | Value | Unit | Relevance to Solubility |

| Molecular Weight ( | ~418.6 | g/mol | High |

| Density ( | 0.970 – 0.975 | g/cm³ | Essential for calculating molar volume ( |

| Molar Volume ( | ~430 | cm³/mol | Critical input for Flory-Huggins calculations.[1] |

| Boiling Point | > 250 | °C | Confirms suitability as a stationary phase in IGC.[1] |

| Water Solubility | < 0.001 | mg/L | Indicates negligible polar contribution relative to dispersion.[1] |

Technical Note: In this guide, data for DINP (CAS 28553-12-0) is used as the primary reference for IONP due to their chemical equivalence in thermodynamic modeling.[1] The "Isooctyl" and "Nonyl" designation typically refers to the feedstock alcohol cut used during esterification.

Theoretical Framework

Hansen Solubility Parameters (HSP)

The solubility behavior of IONP is governed by the cohesive energy density (CED). Hansen decomposed the total solubility parameter (

- (Dispersion): Van der Waals forces (dominant in IONP due to the aromatic ring and alkyl chains).

- (Polar): Dipole-dipole interactions (ester linkages).[1]

- (Hydrogen Bonding): Hydrogen bonding capacity (low in IONP; it acts primarily as a weak H-bond acceptor).[1]

Flory-Huggins Interaction Parameter ( )

The

Experimental Protocol: Inverse Gas Chromatography (IGC)[1]

While gravimetric swelling is common for crosslinked polymers, Inverse Gas Chromatography (IGC) is the superior method for liquid plasticizers like IONP. In IGC, IONP acts as the stationary phase, and known solvents are injected as probes.

Workflow Diagram

Figure 1: IGC workflow for determining thermodynamic parameters of non-volatile liquids.

Step-by-Step Methodology

Reagents:

-

Stationary Phase: IONP (High purity, >99%).

-

Solid Support: Chromosorb W HP (80/100 mesh) or equivalent silanized diatomaceous earth.[1]

-

Probe Solvents: n-Hexane, n-Octane, Toluene, Chloroform, Ethanol, Acetone, THF.[1]

Protocol:

-

Column Preparation:

-

Dissolve IONP in a volatile solvent (e.g., chloroform).[1]

-

Slurry mix with the solid support to achieve a loading of 10-15% (w/w).[1]

-

Evaporate the solvent using a rotary evaporator under slow rotation to ensure uniform coating.

-

Pack the coated support into a stainless steel GC column (typically 1m x 1/8" OD).

-

Condition the column at 80°C under inert gas flow (He) for 12 hours to remove residual solvent.

-

-

Data Acquisition:

-

Set GC oven temperature (isothermal runs at 30°C, 40°C, 50°C).

-

Inject probe solvents at infinite dilution (vapor phase, < 0.1

L liquid equivalent). -

Record the retention time (

) for each probe and a non-retained marker (Methane) (

-

-

Calculation (The "Self-Validating" Math):

-

Calculate the Specific Retention Volume (

) : -

Derive the Flory-Huggins Parameter (

) : -

HSP Determination: Plot

against the probe solubility parameters to solve for

-

Data & Analysis

Hansen Solubility Parameters for IONP

The following values are synthesized from IGC data and group contribution methods (Van Krevelen) for C9-rich phthalate esters.

Table 2: Hansen Solubility Parameters of IONP

| Parameter | Symbol | Value (MPa | Mechanistic Insight |

| Dispersion | 16.6 | Dominant interaction due to aromatic ring and long alkyl chains.[1] | |

| Polar | 6.8 | Moderate polarity from the two ester (-COO-) groups.[1] | |

| H-Bonding | 3.0 | Low.[1][2] Acts only as a weak H-bond acceptor; no donor capability.[1] | |

| Total | 18.2 | Comparable to Toluene (18.[1]2) and Ethyl Acetate (18.1).[1] |

Interaction Parameters ( ) with Common Solvents

This table predicts compatibility.[1] A value

Table 3: Flory-Huggins Interaction Parameters (

| Solvent | Solvent Type | Compatibility Status | |

| Toluene | Aromatic | 0.15 | Excellent (Thermodynamically favorable) |

| Methyl Ethyl Ketone (MEK) | Ketone | 0.35 | Good |

| Chloroform | Chlorinated | -0.20 | Excellent (Exothermic mixing) |

| n-Hexane | Aliphatic | 0.45 | Borderline/Good (Slightly less soluble than aromatics) |

| Ethanol | Alcohol | 1.80 | Poor (Phase separation) |

| Water | Polar | > 3.50 | Insoluble (Highly immiscible) |

Visualization: The Solubility Sphere

The "Like Dissolves Like" concept is visualized below. IONP sits at the center. Solvents within the interaction radius (

Figure 2: Hansen Solubility Sphere for IONP.[1] Green nodes indicate compatible solvents; Grey/Black nodes indicate incompatibility.[1]

Applications in R&D

Polymer Compatibility (PVC Formulation)

PVC has HSP values of

-

Analysis: IONP (

) matches the dispersion and polar components of PVC closely. The mismatch in -

Action: When substituting DOP with IONP, expect slightly reduced solvation power (higher fusion temperature required) due to the larger molar volume of IONP, but improved permanence.

Extraction & Migration Analysis[1]

-

Safety/Tox Studies: To extract IONP from a medical device for quantification, avoid Ethanol (poor recovery). Use Hexane or Toluene (High recovery due to low

).[1] -

Drug Formulations: If IONP is present as an impurity, it will partition into lipophilic drug phases (LogP > 3) but will not migrate significantly into aqueous buffers.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][2][3][4] Link[1]

-

Marcilla, A., & Beltrán, M. (2004). "Mechanisms of plasticizer migration from PVC into solvents." Journal of Applied Polymer Science, 94(4), 1687-1696.[1] Link[1]

-

Voelkel, A., & Janas, J. (2006). "Inverse gas chromatography in characterization of pharmaceutical excipients." Advances in Colloid and Interface Science, 123-126, 315-327.[1] Link

-

European Chemicals Agency (ECHA). (2013).[1] "Evaluation of new scientific evidence concerning DINP and DIDP." Link

Sources

Advanced Synthesis and Industrial Production of Isooctyl Nonyl Phthalate (IONP)

This technical guide provides a rigorous analysis of the synthesis and industrial production of Isooctyl Nonyl Phthalate (IONP), a specialized mixed-ester plasticizer. It moves beyond standard textbook descriptions to address the kinetic, thermodynamic, and engineering challenges inherent in processing mixed-alcohol feeds.

Executive Summary

Isooctyl Nonyl Phthalate (IONP) (CAS: 96507-85-6 ) is a mixed-ester phthalate synthesized from phthalic anhydride (PA) and a blend of isooctanol (C8) and isononanol (C9).

While commodity plasticizers like DEHP (C8) and DINP (C9) dominate the market, IONP occupies a critical "bridge" position. It balances the solvation efficiency of C8 esters with the lower volatility and migration resistance of C9 esters. This balance is essential for high-performance PVC applications such as automotive interiors and medical tubing where fogging and leaching must be minimized without compromising processing speed.

This guide details the historical shift from acid-catalyzed synthesis to modern titanate-mediated processes, providing a self-validating protocol for researchers.

Historical Evolution of Synthesis

The industrial production of phthalates has undergone a distinct biphasic evolution, driven by the need for higher purity and lower environmental impact.

Phase I: Brønsted Acid Catalysis (1950s–1980s)

Early production relied on strong mineral acids, primarily concentrated sulfuric acid (

-

Mechanism: Protonation of the carbonyl oxygen to increase electrophilicity.

-

Limitations:

-

Side Reactions: High rates of alcohol dehydration (forming ethers/olefins) and sulfonation, leading to dark-colored products.

-

Corrosion: Required expensive glass-lined or high-alloy reactors.

-

Waste: Massive caustic wash streams were required to neutralize the catalyst, creating significant saline wastewater burdens.

-

Phase II: Lewis Acid/Amphoteric Catalysis (1980s–Present)

Modern production almost exclusively utilizes Titanate (e.g., Tetra-n-butyl titanate, TBT) or Zirconate catalysts.

-

Mechanism: The metal center acts as a Lewis acid, coordinating with the phthalate monoester and alcohol to form a transition state that facilitates esterification without generating water-soluble acidic residues.

-

Advantages:

-

Selectivity: >99% conversion with minimal ether formation.

-

Process Efficiency: The catalyst is hydrolyzed into inert titanium dioxide (

) during the finishing step, which is easily filtered out, eliminating the need for extensive washing.

-

Reaction Chemistry and Kinetics

The synthesis of IONP involves a complex equilibrium due to the mixed alcohol feed.

The Reaction Pathway

The reaction proceeds in two distinct steps:[1][2][3][4]

-

Ring Opening (Fast, Non-Catalytic): Phthalic Anhydride (PA) reacts with alcohol (

) to form the monoester. This step is rapid, exothermic, and autocatalytic. -

Esterification (Slow, Catalytic, Reversible): The monoester reacts with a second alcohol molecule to form the diester and water. This is the rate-determining step (RDS).

The Mixed-Feed Challenge

When using a mixture of Isooctanol (

-

Di-isooctyl Phthalate (C8-C8)

-

Isooctyl Nonyl Phthalate (C8-C9) – The target asymmetric ester.

-

Di-isononyl Phthalate (C9-C9)

Kinetic Insight:

Titanate Catalytic Cycle Visualization

The following diagram illustrates the mechanism of Titanate catalysis, highlighting the coordination and ligand exchange that drives the reaction.

Figure 1: Simplified catalytic cycle of Titanate-mediated esterification. The removal of water is critical to prevent hydrolysis of the active titanium complex.[5]

Industrial Production Workflow

The industrial process is a continuous or semi-batch operation designed to push the equilibrium to the right via aggressive water removal.

Process Parameters

| Parameter | Specification | Causality/Reasoning |

| Reactor Temp | 200°C – 220°C | Activation energy for Step 2 is high; temps >225°C cause color degradation. |

| Pressure | Vacuum (Steps) | Reduced pressure (down to 50 mbar) lowers the boiling point of the water azeotrope, facilitating mass transfer. |

| Catalyst Load | 0.03 – 0.05 wt% | Titanates are highly active; excess catalyst increases cost and filtration burden. |

| Alcohol Excess | 20 – 30% | Mass action law: excess alcohol drives equilibrium toward the diester. |

Process Flow Diagram

The following workflow describes the modern "Dry" process (Titanate route).

Figure 2: Industrial block flow diagram for IONP production via the Titanate route.

Self-Validating Experimental Protocol

Objective: Synthesize high-purity IONP using a mixed alcohol feed and validate the kinetics via Acid Value (AV) titration.

Reagents:

-

Phthalic Anhydride (PA): 148.1 g (1.0 mol)

-

Isooctanol: 162.8 g (1.25 mol)

-

Isononanol: 180.3 g (1.25 mol)

-

Note: Total alcohol = 2.5 mol (25% excess).

-

-

Catalyst: Tetra-n-butyl titanate (TBT): 0.6 g

Protocol:

-

Feed Preparation: Charge PA and the mixed alcohols into a 1L 4-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap (for water removal), nitrogen inlet, and thermocouple.

-

Mono-Esterification (Step 1):

-

Heat mixture to 140°C .

-

Validation Point: The solution will clear as PA dissolves. This marks the completion of the mono-ester formation.

-

-

Catalyst Addition:

-

Once clear, add TBT catalyst.

-

Increase temperature to 215°C .

-

-

Di-Esterification (Step 2):

-

Maintain reflux.[6] Water will collect in the Dean-Stark trap.

-

Validation Point (Kinetics): Monitor Acid Value (AV) every 30 minutes.

-

Target: Continue until AV < 0.1 mg KOH/g. (Typically 3–5 hours).

-

-

Work-up (Titanate Hydrolysis):

-

Cool to 90°C.

-

Add 2% wt. water and 0.5% wt. Sodium Carbonate (

). Stir for 30 mins. This hydrolyzes the TBT into solid

-

-

Purification:

-

Apply vacuum (20 mbar) and heat to 150°C to strip excess alcohol and water.

-

Filter through Celite or activated carbon to remove

and color bodies.

-

Self-Validation Criteria:

-

Yield: >98% based on PA.

-

Color: < 20 APHA (Water white).

-

Acid Value: < 0.05 mg KOH/g (Indicates complete conversion).

References

-

Preparation method of diisononyl phthalate compound plasticizer. Patent CN104962087A. Google Patents.

-

Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. ResearchGate.

-

Mechanism of tetrabutyl titanate catalysis of the esterification of mono-2-ethylhexyl phthalate. OSTI.GOV.

-

Method of making mixed esters of phthalic acid. Patent EP0024505A1. European Patent Office.[6]

-

Isooctyl nonyl phthalate (CAS 96507-85-6) Data. ChemicalBook.[7][8]

Sources

- 1. CN104962087A - Preparation method of diisononyl phthalate compound plasticizer - Google Patents [patents.google.com]

- 2. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 3. gst-chem.com [gst-chem.com]

- 4. Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process-Academax [academax.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Isooctyl chloride | CAS#:73772-39-1 | Chemsrc [chemsrc.com]

- 8. Chemical Product Catalog _Letter I_Page 265_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Isooctyl Nonyl Phthalate for PVC Plasticization

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of isooctyl nonyl phthalate, a mixed-ester plasticizer for polyvinyl chloride (PVC). Mixed-ester phthalates offer a tailored balance of properties, and this guide delves into the scientific principles and practical methodologies for their laboratory-scale production and evaluation. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships between reaction parameters and final product performance. This guide is intended for researchers and scientists in the fields of polymer chemistry and material science.

Introduction: The Rationale for Mixed-Ester Phthalates

Polyvinyl chloride (PVC), in its unmodified state, is a rigid and brittle polymer. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. Phthalate esters have long been the workhorses of the PVC industry due to their excellent compatibility, efficiency, and cost-effectiveness.[1] The properties of a phthalate plasticizer are largely determined by the structure of its alcohol moieties. Shorter alkyl chains generally lead to faster solvation and lower processing temperatures, while longer alkyl chains provide better permanence and low-temperature flexibility.

Isooctyl nonyl phthalate, as a mixed-ester, strategically combines the attributes of both isooctanol and isononanol. This approach allows for a fine-tuning of plasticizer characteristics to meet specific performance requirements in PVC applications, such as wire and cable insulation, automotive interiors, and flooring. The synthesis of such mixed esters requires careful control of reaction conditions to achieve the desired product distribution and avoid the formation of undesired symmetrical diesters.[2]

Synthesis of Isooctyl Nonyl Phthalate: A Stepwise Esterification Protocol

The synthesis of isooctyl nonyl phthalate is achieved through the esterification of phthalic anhydride with a mixture of isooctyl and nonyl alcohols.[3] This reaction is typically acid-catalyzed and proceeds in two main stages: a rapid, non-catalyzed formation of a monoester, followed by a slower, catalyzed conversion to the diester.[4][5]

Reaction Mechanism Overview

The synthesis begins with the nucleophilic attack of an alcohol on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a monoester. The second, and rate-limiting, step involves the esterification of the remaining carboxylic acid group with another alcohol molecule, a process that requires a catalyst to proceed at a reasonable rate.[6]

Materials and Equipment

Materials:

-

Phthalic Anhydride (C₈H₄O₃)

-

Isooctyl Alcohol (C₈H₁₈O)

-

Nonyl Alcohol (C₉H₂₀O)

-

Catalyst (e.g., p-Toluenesulfonic acid, Tetrabutyl Titanate)

-

Sodium Carbonate (Na₂CO₃) solution (5% w/v)

-

Activated Carbon

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Detailed Synthesis Protocol

-

Reactor Setup: Assemble a clean and dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.

-

Charging Reactants: Charge the flask with phthalic anhydride, isooctyl alcohol, and nonyl alcohol. A typical molar ratio of phthalic anhydride to total alcohol is between 1:2.1 and 1:5.0 to ensure complete conversion of the anhydride.[7] The ratio of isooctyl to nonyl alcohol can be varied to tailor the final properties of the plasticizer.

-

Catalyst Addition: Introduce the catalyst into the reaction mixture. The amount of catalyst typically ranges from 0.2% to 10% by weight of the phthalic anhydride.[7] While traditional catalysts include concentrated sulfuric acid, modern approaches often utilize less corrosive and more environmentally benign options like titanates or solid acid catalysts.[7][8]

-